molecular formula C30H67N2O10P B12698785 Einecs 298-780-2 CAS No. 93839-11-3

Einecs 298-780-2

Cat. No.: B12698785
CAS No.: 93839-11-3
M. Wt: 646.8 g/mol
InChI Key: ZXVJTVXRGHSNBK-TTWKNDKESA-N
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Description

Einecs 298-780-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

Einecs 298-780-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-780-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Comparison with Similar Compounds

Einecs 298-780-2 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. The uniqueness of this compound lies in its specific chemical composition and the particular uses it has in various fields .

Similar Compounds:
  • Einecs 298-041-4
  • Einecs 298-780-3
  • Einecs 298-780-4

These compounds may have similar chemical properties but are distinct in their specific applications and regulatory status .

Properties

CAS No.

93839-11-3

Molecular Formula

C30H67N2O10P

Molecular Weight

646.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] dihydrogen phosphate

InChI

InChI=1S/C18H37O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;2*8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);2*8-10H,1-6H2/b10-9+;;

InChI Key

ZXVJTVXRGHSNBK-TTWKNDKESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

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